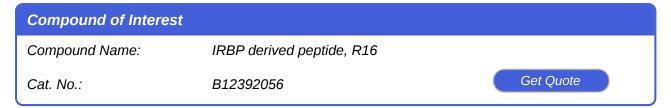


Commercial Sources and Application Notes for Synthetic IRBP R16 Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercial sources for purchasing synthetic Interphotoreceptor Retinoid-Binding Protein (IRBP) R16 peptide, along with comprehensive application notes and protocols for its use in inducing experimental autoimmune uveitis (EAU), a widely studied animal model for human autoimmune uveitis.

Commercial Availability of Synthetic IRBP R16 Peptide

The synthetic IRBP R16 peptide is available from several reputable commercial suppliers. The following table summarizes key quantitative data from a selection of these vendors to facilitate comparison. Please note that pricing and availability are subject to change, and it is recommended to request a current quote from the suppliers.



Supplier	Catalog Number	Quantity	Purity	Price (USD)	Notes
Anaspec	AS-64549	1 mg	≥95% (HPLC)	\$116.00	Lyophilized powder.[1]
InnoPep	3058-0100	1 mg	≥95% (HPLC)	\$73.00	Also available in 5 mg size.
Creative Peptides	N/A	Custom	Custom	Request a Quote	Offers custom peptide synthesis to required specifications .
MedchemExp ress	HY-P5397	50 mg+	Custom	Request a Quote	Available in larger quantities upon request.
MoBiTec	ASP-AS- 64549	1 mg	≥95% (HPLC)	Request a Quote	Distributor for Anaspec products.
Eurogentec	AS-64549	1 mg	≥95% (HPLC)	Request a Quote	Distributor for Anaspec products.
Labscoop	AS-64549	1 mg	≥95% (HPLC)	Request a Quote	Distributor for Anaspec products.[3]

Application: Induction of Experimental Autoimmune Uveitis (EAU)

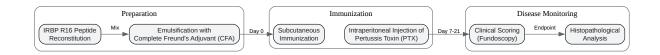
The primary application of the synthetic IRBP R16 peptide is the induction of EAU in susceptible animal models, such as specific strains of mice and rats. EAU serves as an



invaluable model for studying the pathogenesis of human autoimmune uveitis and for the preclinical evaluation of novel therapeutic agents.

Experimental Workflow for EAU Induction

The following diagram outlines the typical experimental workflow for inducing EAU using the IRBP R16 peptide.



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A generalized experimental workflow for the induction of EAU.

Detailed Protocol for EAU Induction in Mice

This protocol is a synthesis of commonly used methods for inducing EAU in mice, such as the C57BL/6 strain.

Materials:

- Synthetic IRBP R16 Peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS), sterile
- Syringes and needles

Procedure:



- Peptide Reconstitution: Aseptically reconstitute the lyophilized IRBP R16 peptide in sterile PBS to a final concentration of 2 mg/mL.
- Emulsification: Prepare the immunizing emulsion by mixing the reconstituted IRBP R16
 peptide solution with an equal volume of CFA. Emulsify by drawing the mixture into and
 expelling it from a glass syringe repeatedly until a stable, white, viscous emulsion is formed.
 A common test for a stable emulsion is to drop a small amount into water; a stable emulsion
 will not disperse.
- Immunization (Day 0): Anesthetize the mice according to approved animal care and use protocols. Subcutaneously inject 100-200 μL of the emulsion (containing 100-200 μg of IRBP R16 peptide) at the base of the tail and/or in the flank.
- Adjuvant Administration (Day 0): On the same day as the immunization, administer 0.5-1.5
 µg of PTX intraperitoneally.
- Monitoring Disease Progression: Beginning around day 7 post-immunization, monitor the mice for clinical signs of EAU using fundoscopy. The severity of the disease can be graded based on the extent of inflammation, retinal vasculitis, and structural damage.
- Histopathological Analysis: At the experimental endpoint (typically day 14-21 for acute models), euthanize the mice and enucleate the eyes for histopathological analysis to confirm and score the extent of immune cell infiltration and retinal damage.

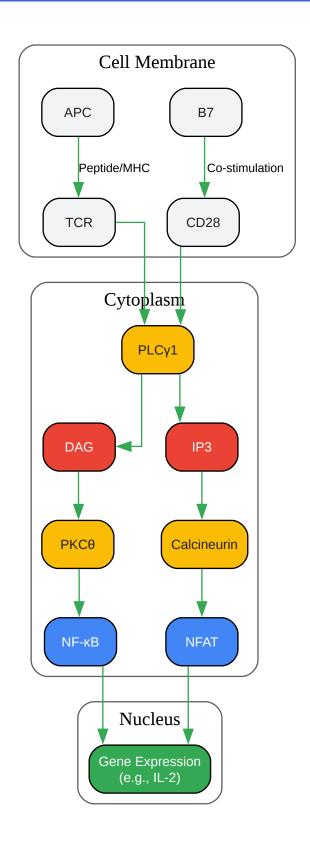
Signaling Pathways in EAU Pathogenesis

The development of EAU is primarily driven by the activation of autoreactive T-cells and their differentiation into pathogenic effector cells, particularly T helper 17 (Th17) cells.

T-Cell Activation Signaling Pathway

The diagram below illustrates the key signaling events following the presentation of the IRBP R16 peptide to a T-cell by an antigen-presenting cell (APC).





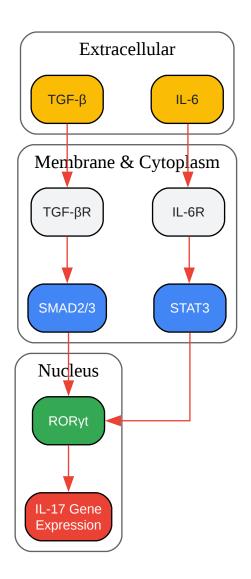
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Simplified T-cell activation signaling cascade.



Th17 Differentiation Signaling Pathway

Upon activation, naive T-cells can differentiate into various effector subsets. In the context of EAU, the cytokine milieu, particularly the presence of TGF-β and IL-6, promotes differentiation into pathogenic Th17 cells.



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